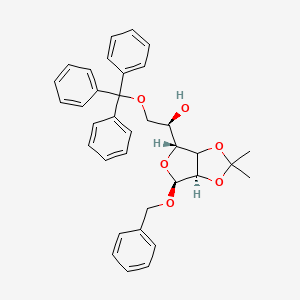

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

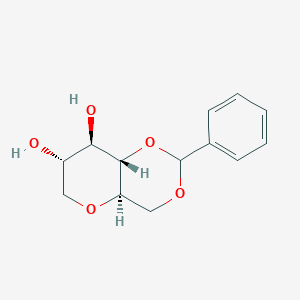

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a heterocyclic organic compound1. It is a crucial compound used in the synthesis of various drugs2. It serves as a key intermediate in the development of pharmaceuticals targeting infectious diseases, including anti-viral and anti-bacterial agents2.

Synthesis Analysis

The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves Dimethyl sulfoxide and BENZYL 2,3-O-ISOPROPYLIDENE-6-TRITYL-ALPHA-D-MANNOFURANOSE3.

Molecular Structure Analysis

The molecular formula of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is C35H36O61. It contains a total of 82 bonds, including 46 non-H bonds, 24 multiple bonds, 10 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 1 eight-membered ring, 1 hydroxyl group, 1 secondary alcohol, 5 ethers (aliphatic), and 1 Oxolane4.

Chemical Reactions Analysis

Currently, there is no specific information available about the chemical reactions involving Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose.Physical And Chemical Properties Analysis

The molecular weight of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is 552.656741. More detailed physical and chemical properties are not available at the moment.

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole-5-Carboxamide Analogues Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose can be used in the synthesis of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-D-mannofuranosyl)-3-oxobutanoate, which is transformed into 4-hydroxy-3-(α- and β-D-mannofuranosyl)pyrazole-5-carboxamide, an analogue of pyrazofurins (Herrera & Baelo, 1985).

Synthesis of Hexopyranosid and Mannofuranose Derivatives It can be used in oxidation and reduction processes to synthesize various derivatives like benzyl 6-deoxy-2,3-O-isopropylidene-α-L-talopyranoside, further convertible into crystalline 4-methanesulphonate (Brimacombe, Hunedy, & Al-Radhi, 1969).

Antibiotic Synthesis This compound can be converted into benzyl 2,3-O-isopropylidene-5-N-benzyl-5-deoxy-6-O-benzyl-α-D-mannofuranoside, instrumental in the synthesis of the antibiotic 1-deoxymannojirimycin (Broxterman et al., 1988).

Preparation of Oligonucleotide Synthesis Support It serves as a starting material for preparing compounds like benzyl 5,6-ditrifluoroacetamido-5,6-dideoxy-2-O-(4,4′-dimethoxytrityl)-α-D-mannofuranose, used for attaching to controlled pore glass, creating a support for oligonucleotide synthesis (Azhayev, 1999).

Design of Anti-inflammatory and Analgesic Agents Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is used in the synthesis of benzimidazole sugar conjugates with significant anti-inflammatory and analgesic activities (El-Nezhawy et al., 2009).

Safety And Hazards

Direcciones Futuras

As Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a key intermediate in the development of pharmaceuticals targeting infectious diseases, it is expected to continue playing a significant role in the biomedical industry, particularly in the research of specific drug-resistant strains and various infectious diseases2.

Propiedades

IUPAC Name |

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXLICKIKLHOKC-ZXQCHVRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724584 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose | |

CAS RN |

91364-11-3 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)